Episyringaresinol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Episyringaresinol can be synthesized through various chemical reactions involving the coupling of phenolic units. One common method involves the oxidative coupling of syringaresinol using oxidizing agents like silver oxide or potassium ferricyanide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Plants like Sapium discolor are harvested, and the compound is isolated using solvent extraction methods followed by purification techniques such as chromatography .

化学反応の分析

Types of Reactions: Episyringaresinol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

科学的研究の応用

Neuroprotective Effects

Episyringaresinol has been studied for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that this compound could improve neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for neuroprotection.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which can combat oxidative stress in biological systems. This is crucial as oxidative stress is linked to various chronic diseases, including cardiovascular diseases (CVDs) and cancer. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing cellular damage .

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Research has indicated that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory responses . This effect may be beneficial in managing diseases such as arthritis and inflammatory bowel disease (IBD).

Cardiovascular Health

There is growing evidence that this compound may contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness. Studies suggest that its antioxidant and anti-inflammatory properties can help lower the risk of cardiovascular diseases. Furthermore, the compound's ability to modulate cellular signaling pathways associated with vascular health highlights its potential in cardiovascular therapeutics.

Anticancer Activity

This compound has shown promise in cancer research, particularly regarding its effects on melanoma cells. In vitro studies indicate that it can inhibit the growth of human skin cancer cells by interfering with tyrosinase activity, an enzyme crucial for melanin production . This property positions this compound as a potential candidate for developing anticancer agents.

Synergistic Effects with Other Compounds

Research has explored the interactions between this compound and other compounds, revealing potential synergistic effects that enhance its therapeutic efficacy. For instance, combining it with other antioxidants or anti-inflammatory agents may improve outcomes in formulations targeting chronic diseases associated with oxidative stress and inflammation.

Structural Comparisons with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Syringaresinol | Yes | Antioxidant, anti-inflammatory | More common in plant sources |

| Resveratrol | Yes | Antioxidant, cardioprotective | Known for cancer prevention |

| Other Lignans | Yes | Antioxidant, estrogenic activity | Broad family with diverse effects |

This table illustrates how this compound's structural features contribute to its distinct biological activities compared to other phenolic compounds.

Case Studies and Research Findings

- Neuroprotection : A study highlighted the protective effects of this compound on neuronal cells exposed to oxidative stress, suggesting its potential role in neurodegenerative disease therapies.

- Antioxidant Activity : In vitro experiments demonstrated that this compound effectively scavenged free radicals, showcasing its antioxidant capabilities .

- Anti-Inflammatory Research : Research indicated that this compound could significantly reduce pro-inflammatory cytokine levels in cell cultures, supporting its use in inflammatory disease management .

作用機序

Episyringaresinol exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Neuroprotective Effects: It modulates signaling pathways involved in neuronal survival and function, providing protection against neurodegenerative conditions.

類似化合物との比較

Episyringaresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.

Liriodendrin: Known for its neuroprotective and anti-inflammatory effects.

Acanthoside B: Exhibits antimicrobial and antioxidant activities.

生物活性

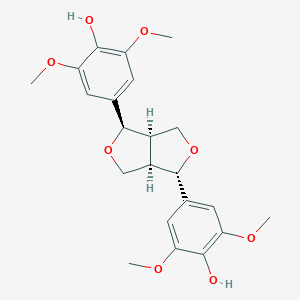

Episyringaresinol is a phenolic compound classified under lignans, primarily isolated from various plant sources, including Sapium discolor. Its structural formula is C22H26O8, and it has garnered significant interest in pharmacological research due to its diverse biological activities, particularly in the context of oxidative stress and inflammation.

Chemical Structure and Properties

This compound features a unique arrangement of aromatic rings and ether linkages that contribute to its biological properties. The molecular weight of this compound is approximately 418.44 g/mol. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antioxidant Properties : Research indicates that this compound can mitigate oxidative stress by scavenging free radicals, thus protecting cellular components from damage .

- Anti-inflammatory Effects : It has been shown to reduce inflammation through the modulation of inflammatory pathways, potentially benefiting conditions related to chronic inflammation.

- Neuroprotective Effects : Studies suggest that this compound may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

- Cardiovascular Health : There is evidence indicating its potential to improve endothelial function, contributing to cardiovascular health.

This compound exerts its effects through several mechanisms:

- Cell Signaling Pathways : It interacts with key signaling pathways such as NF-κB and PI3K/Akt/mTOR, which are critical in regulating inflammation and cell survival .

- Enzymatic Interactions : The compound has been linked to the modulation of various metabolic enzymes and receptors involved in cellular processes, including apoptosis and autophagy .

Comparative Analysis with Other Compounds

This compound shares similarities with other phenolic compounds but also possesses unique features that distinguish it:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Syringaresinol | Yes | Antioxidant, anti-inflammatory | More common in plant sources |

| Resveratrol | Yes | Antioxidant, cardioprotective | Known for cancer prevention |

| Lignans | Yes | Antioxidant, estrogenic activity | Broad family with diverse effects |

Case Studies and Research Findings

- Neuroprotection : A study demonstrated that this compound could protect against oxidative damage in neuronal cells. The results showed a significant reduction in cell death when treated with this compound compared to untreated controls.

- Anti-inflammatory Effects : Another research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

- Cardiovascular Benefits : Clinical studies indicated that supplementation with this compound improved vascular function in subjects with early signs of cardiovascular disease, showcasing its therapeutic potential.

特性

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-GKHNXXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314744 | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21453-71-4 | |

| Record name | (+)-Episyringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。